molecular formula C10H9FO3 B13636109 Methyl 5-fluoro-2,3-dihydrobenzofuran-2-carboxylate

Methyl 5-fluoro-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13636109
M. Wt: 196.17 g/mol
InChI Key: UBNRQRAQEBKNRW-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group, a fluorine atom, and a dihydrobenzofuran structure. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of a quinone with ethyl acetyl acetate, followed by cyclization using anhydrous zinc chloride as a catalyst . Another approach includes free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran compounds . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate stands out due to its unique combination of a fluorine atom and a dihydrobenzofuran structure. This combination enhances its biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9FO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3

InChI Key

UBNRQRAQEBKNRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC(=C2)F

Origin of Product

United States

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